3,4-dimethoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been prepared from enaminone via the reaction with different nucleophiles and electrophiles .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Biochemical Evaluation
Research into compounds structurally related to 3,4-dimethoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide often centers on their synthesis and evaluation for biological activity. For example, derivatives of benzenesulfonamides have been synthesized and assessed for their inhibitory action against specific enzymes, such as kynurenine 3-hydroxylase, which is involved in the kynurenine pathway, an important area of study for neurodegenerative diseases and disorders related to neurotransmission (Röver et al., 1997).
Antimicrobial and Antituberculosis Activity
Some derivatives have shown promising antimicrobial and antituberculosis activity, suggesting potential therapeutic applications against infectious diseases. A notable example includes the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety, which demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in treating tuberculosis (Ghorab et al., 2017).
Photodynamic Therapy for Cancer Treatment
Another area of application is in photodynamic therapy for cancer treatment. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yields. These features make them potential candidates for Type II photosensitizers in photodynamic therapy, offering a method for targeting and destroying cancer cells with minimal damage to surrounding healthy tissues (Pişkin et al., 2020).
COX-2 Inhibition for Anti-inflammatory Applications
Derivatives have also been explored for their COX-2 inhibitory properties, which is significant for developing new anti-inflammatory drugs. This includes the study of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, leading to the identification of potent and selective COX-2 inhibitors with potential therapeutic applications in treating inflammation-related conditions (Hashimoto et al., 2002).
Mechanism of Action
While the specific mechanism of action for “3,4-dimethoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide” is not available, thiophene nucleus containing compounds show various activities. For example, some act as an anti-inflammatory agent; others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-21-14-8-6-13(10-16(14)22-2)25(19,20)18-11-12-5-7-15(23-12)17-4-3-9-24-17/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYDXZCZPIUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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